molecular formula C9H16N4O3 B141357 Glycinamide, glycyl-L-prolyl- CAS No. 141497-12-3

Glycinamide, glycyl-L-prolyl-

Cat. No. B141357
M. Wt: 228.25 g/mol
InChI Key: JWWLMJFURJYNEX-LURJTMIESA-N
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Description

Glycinamide, glycyl-L-prolyl- is a compound that has been identified in human blood . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is the amide derivative of the amino acid glycine .


Synthesis Analysis

The synthesis of Glycinamide, glycyl-L-prolyl- involves a sustainable strategy for the assembly of Glypromate® (glycyl- L -prolyl- L -glutamic acid, GPE), a potent neuropeptide for applications in neurodegenerative conditions such as Huntington’s, Parkinson’s and Alzheimer’s diseases . This protocol comprises the assembly of the perbenzylated form of Glypromate® from L -proline . Following a tandem sequential peptide coupling strategy, two chemoselective peptide bonds are formed without the need for purifying the intermediates .


Molecular Structure Analysis

The molecular formula of Glycinamide, glycyl-L-prolyl- is C9H16N4O3 . Its average mass is 228.248 Da and its monoisotopic mass is 228.122238 Da .


Chemical Reactions Analysis

The tripeptide amide glycyl-prolyl-glycinamide (GPG-amide) is a new antiretroviral drug candidate . When the tripeptide amide comes into contact with the apical enterocyte membrane, it is degraded by CD26 (dipeptidyl peptidase IV) to glycylproline and the antiretrovirally active metabolite glycinamide .


Physical And Chemical Properties Analysis

The molecular formula of Glycinamide, glycyl-L-prolyl- is C9H16N4O3 . Its average mass is 228.248 Da and its monoisotopic mass is 228.122238 Da .

Safety And Hazards

Glycinamide hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

Glycinamide, glycyl-L-prolyl- has potential applications in neurodegenerative conditions such as Huntington’s, Parkinson’s and Alzheimer’s diseases . The protocol for its synthesis ensures stereochemical integrity and was also successfully applied for the preparation of structurally-related Glypromate® analogues with higher degree of molecular complexity compatible with functionalized amino acids with different side chains .

properties

IUPAC Name

(2S)-1-(2-aminoacetyl)-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O3/c10-4-8(15)13-3-1-2-6(13)9(16)12-5-7(11)14/h6H,1-5,10H2,(H2,11,14)(H,12,16)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWLMJFURJYNEX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycinamide, glycyl-L-prolyl-

CAS RN

141497-12-3
Record name Glycinamide, glycyl-prolyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141497123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYCINAMIDE, GLYCYL-PROLYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73GV270Z6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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